molecular formula C24H26N2O6S B300414 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

Katalognummer B300414
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: PIWXTYAXEUFOJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications as a therapeutic agent. DAPA is a member of the class of sulfonylureas, which are compounds that have been used for decades as oral hypoglycemic agents in the treatment of type 2 diabetes.

Wirkmechanismus

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide's mechanism of action involves the inhibition of the SUR1 subunit of the KATP channel, which leads to the depolarization of pancreatic beta cells and the subsequent release of insulin. Additionally, 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been shown to have a direct effect on the insulin-secreting cells of the pancreas, increasing the number of insulin granules and promoting their exocytosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has a number of biochemical and physiological effects that make it a promising therapeutic agent. These effects include the stimulation of insulin secretion, the enhancement of glucose uptake in skeletal muscle cells, and the inhibition of glucagon secretion. Additionally, 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of conditions such as metabolic syndrome and cardiovascular disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide in lab experiments is that it is a well-characterized compound with a known mechanism of action. Additionally, 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been shown to have a high degree of selectivity for the SUR1 subunit of the KATP channel, which makes it a useful tool for investigating the role of this channel in insulin secretion. However, one limitation of using 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide in lab experiments is that it is a sulfonylurea compound, which means that it may have off-target effects on other channels or receptors.

Zukünftige Richtungen

There are a number of future directions for research on 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide and its potential applications as a therapeutic agent. One area of interest is the development of 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide analogs that have improved selectivity and potency for the SUR1 subunit of the KATP channel. Additionally, there is interest in investigating the use of 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide in combination with other drugs for the treatment of conditions such as type 2 diabetes and metabolic syndrome. Finally, there is potential for 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide to be used in the treatment of other conditions such as epilepsy and ischemic stroke, where the inhibition of the KATP channel may have therapeutic effects.

Synthesemethoden

The synthesis of 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide involves the reaction of 2-amino-3,4-dimethoxybenzenesulfonyl chloride with N-(4-methoxybenzyl)acetamide in the presence of a base such as triethylamine. The reaction yields 2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide as a white crystalline solid with a melting point of 236-238°C.

Wissenschaftliche Forschungsanwendungen

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide has been the subject of numerous scientific studies that have investigated its potential as a therapeutic agent for a variety of conditions. One area of research has focused on the compound's ability to inhibit the activity of the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel. This inhibition leads to the depolarization of pancreatic beta cells, which results in the release of insulin and the lowering of blood glucose levels.

Eigenschaften

Produktname

2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide

Molekularformel

C24H26N2O6S

Molekulargewicht

470.5 g/mol

IUPAC-Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C24H26N2O6S/c1-30-20-12-9-18(10-13-20)16-25-24(27)17-26(33(28,29)21-7-5-4-6-8-21)19-11-14-22(31-2)23(15-19)32-3/h4-15H,16-17H2,1-3H3,(H,25,27)

InChI-Schlüssel

PIWXTYAXEUFOJB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.